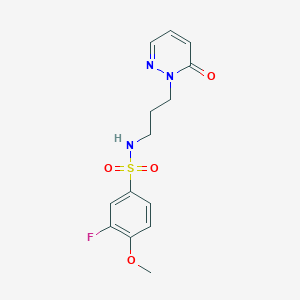

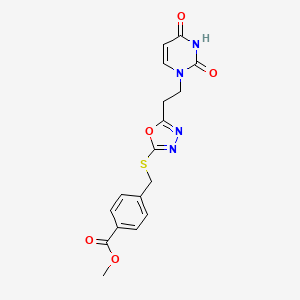

![molecular formula C26H24N2O4S2 B2465783 Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate CAS No. 304684-72-8](/img/structure/B2465783.png)

Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, which are part of the structure of the compound , has been extensively studied . Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . For instance, novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, which is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . The quinoline scaffold was first extracted in 1834 from coal tar .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been explored in various studies . For example, intramolecular cyclization of 2-{[(4-methyl(or 4,6- and 4,8-dimethyl)quinolin-2-yl)sulfanyl]-acetyl}-N-phenylhydrazine-1-carbothioamides in alkaline and acidic media afforded {[(4-methyl(or 4,6- and 4,8-dimethyl)quinolin-2-yl)sulfanyl]acetyl}-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Agents

Compounds similar in structure, particularly those derived from quinolines and thiophenes, have been explored for their potential antimicrobial properties. For instance, new quinazolines were synthesized and screened for their antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus, suggesting that compounds with similar structural motifs may have applications in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Natural Product Research

Research into natural products has identified compounds with structures akin to Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate, demonstrating significant bioactive potentials. For example, studies on mollusks have isolated compounds with antioxidant and anti-inflammatory activities, highlighting the potential of structurally complex molecules in pharmacological research (Chakraborty & Joy, 2019).

Synthesis of Antimicrobial Agents

Synthetic pathways leading to the creation of broad-spectrum antibacterial agents, such as isothiazoloquinolones, from similar molecular structures demonstrate the importance of these compounds in addressing the challenge of antibiotic resistance. These methods emphasize the potential of Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate in contributing to the development of new antimicrobial therapies (Hashimoto et al., 2007).

Gewald Synthesis of 2-Aminothiophenes

The one-pot Gewald reaction, involving compounds with thiophene structures, outlines a method for synthesizing aminothiophenes, which are valuable in pharmaceutical research. This showcases the synthetic versatility of thiophene-based compounds and their potential in drug discovery (Tormyshev et al., 2006).

Antioxidative Properties

Investigations into the antioxidative activities of compounds structurally related to Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate, such as those derived from red seaweed, offer insights into their potential in combating oxidative stress and inflammation (Makkar & Chakraborty, 2018).

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-4-32-26(30)24-20(17-8-6-5-7-9-17)14-34-25(24)28-22(29)15-33-23-12-16(2)19-11-10-18(31-3)13-21(19)27-23/h5-14H,4,15H2,1-3H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKUIJWZJBTMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

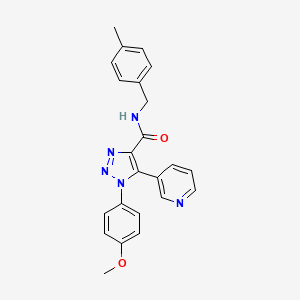

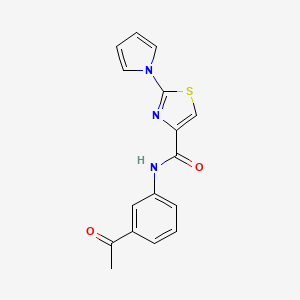

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2465700.png)

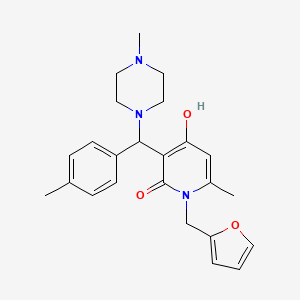

![2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465707.png)

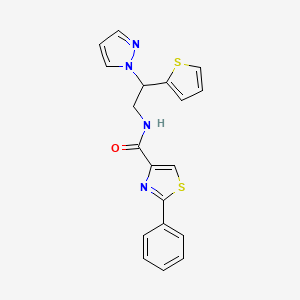

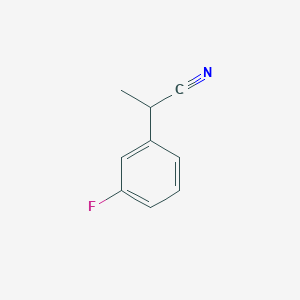

![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)

![2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide](/img/structure/B2465710.png)

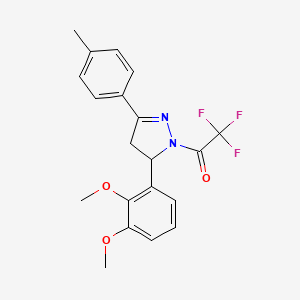

![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)